Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)-
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Overview
Description
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- is a chemical compound with a molecular formula of C₁₀H₁₂N₂S It is known for its unique structure, which includes a benzisothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- typically involves the reaction of 2-ethyl-1,2-benzisothiazol-3(2H)-one with ethanamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-ethyl-1,2-benzisothiazol-3(2H)-one and ethanamine.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating to a temperature range of 60-80°C.
Product Isolation: The product is typically isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzisothiazole derivatives.
Scientific Research Applications
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzisothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-1,2-benzisothiazol-3(2H)-one
- N-ethyl-1,2-benzisothiazolin-3-one
- 2-ethylbenzisothiazol-3(2H)-one
Uniqueness
Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.
Properties
CAS No. |
58639-46-6 |
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Molecular Formula |
C11H14N2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N,2-diethyl-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C11H14N2S/c1-3-12-11-9-7-5-6-8-10(9)14-13(11)4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
SPCNZRVLJDHYRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C2=CC=CC=C2SN1CC |
Origin of Product |
United States |
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